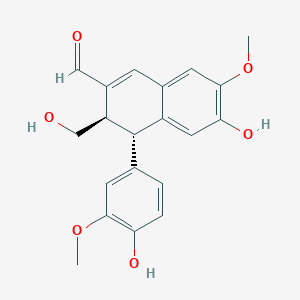

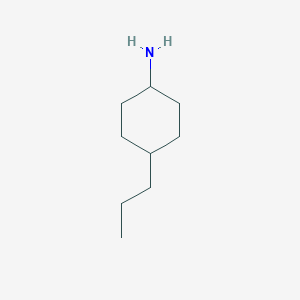

![molecular formula C7H14N2 B020426 (S,S)-2,8-Diazabicyclo[4,3,0]nonane CAS No. 151213-40-0](/img/structure/B20426.png)

(S,S)-2,8-Diazabicyclo[4,3,0]nonane

Vue d'ensemble

Description

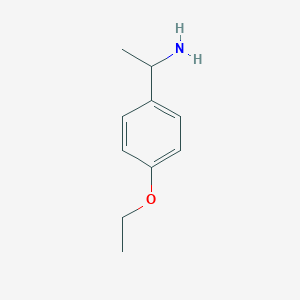

(S,S)-2,8-Diazabicyclo[4,3,0]nonane, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Construction du noyau bicyclo[4.3.0]nonane

L'échafaudage bicyclo[4.3.0]nonane, également connu sous le nom d'hydrindane, est un motif structurel commun que l'on retrouve dans de nombreuses structures terpénoïdes . Il reste un défi pour les chimistes de synthèse d'élaborer avec une régiosélectivité et une stéréosélectivité appropriées . Au cours de l'étude des produits naturels terpénoïdes, l'élaboration de la structure hydrindane a connu des progrès sur l'utilisation de méthodes anciennes et plus récentes pour obtenir les résultats souhaités .

Synthèse des noyaux d'hydrindane

La partie hydrindane contient souvent une partie importante de la stéréochimie contenue dans le produit naturel . Cela offre une multitude d'opportunités pour le développement de méthodes et représente un défi de synthèse . Au cours des quarante dernières années, différentes stratégies ont été employées pour mettre en évidence l'utilité des séquences réactionnelles conduisant au noyau hydrindane .

Rôle en chimie médicinale

Les terpénoïdes naturels, dérivés de terpénoïdes fonctionnalisés, ne sont pas seulement une curiosité structurelle, mais jouent un rôle central en chimie médicinale . Leur activité biologique peut aller de l'activité antitumorale aux effets sur les systèmes cardiovasculaires (glycosides cardiaques) à l'anti-inflammation .

Construction de bicyclo[3.3.1]nonanes biologiquement actifs

La partie bicyclo[3.3.1]nonane est prédominante dans la plupart des produits naturels biologiquement actifs en raison de ses caractéristiques exceptionnelles par rapport aux autres . De nombreux dérivés du bicyclo[3.3.1]nonane sont attractifs pour les chercheurs pour une utilisation en catalyse asymétrique ou comme entités anticancéreuses puissantes, ainsi que pour leurs applications réussies en tant que récepteurs d'ions, métallocycles et pinces moléculaires

Safety and Hazards

Mécanisme D'action

Target of Action

(S,S)-2,8-Diazabicyclo[4,3,0]nonane is a crucial intermediate of moxifloxacin , which is used for constructing quinolone and naphthyridine derivatives . It is also used in the synthesis of novel nucleoside analogues with a carbobicyclic core . These analogues are effective antiviral agents used to treat many pathogenic viral infections .

Mode of Action

The compound interacts with its targets by mimicking the conformation of natural ribonucleosides . This allows it to integrate into the viral RNA, disrupting the normal replication and transcription processes .

Biochemical Pathways

The affected pathways primarily involve the replication and transcription processes of viruses . By integrating into the viral RNA, this compound disrupts these processes, leading to the inhibition of viral replication .

Pharmacokinetics

As a crucial intermediate in the synthesis of moxifloxacin and other antiviral agents , it can be inferred that its properties would contribute to the overall bioavailability of these drugs.

Result of Action

The molecular and cellular effects of this compound’s action result in the inhibition of viral replication . This is achieved by disrupting the normal replication and transcription processes of viruses .

Analyse Biochimique

Biochemical Properties

The role of (S,S)-2,8-Diazabicyclo[4,3,0]nonane in biochemical reactions is significant. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a chiral induction reagent in the enantioselective synthesis of moxifloxacin intermediate . The nature of these interactions is complex and involves multiple steps .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound’s stability, degradation, and long-term effects on cellular function are important factors in its use in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is likely that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propriétés

IUPAC Name |

(4aS,7aS)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCPLKVBWDOSAI-NKWVEPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2CNC[C@H]2NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151213-40-0, 151213-42-2 | |

| Record name | (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151213-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of (S,S)-2,8-Diazabicyclo[4,3,0]nonane in Moxifloxacin synthesis?

A1: this compound acts as a chiral auxiliary in a key step of Moxifloxacin synthesis [, ]. It reacts with a boron-chelated quinolone intermediate, facilitating the stereoselective introduction of the diazabicyclononane moiety at the C-7 position of the quinolone ring. This step is crucial for achieving the desired (S,S) configuration in Moxifloxacin, which is essential for its antibacterial activity.

Q2: How does the use of this compound contribute to the advantages of the described Moxifloxacin synthesis methods?

A2: The high selectivity provided by this compound during the nucleophilic substitution reaction leads to several advantages [, ]:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

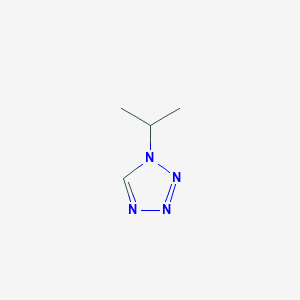

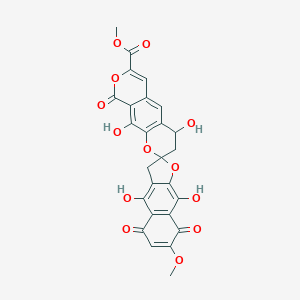

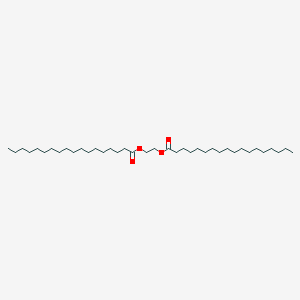

![2-[(4,6-Dimethoxypyrimidin-2-yl)thio]benzoic acid](/img/structure/B20349.png)

![(2S,3S,4S,5R,6R)-6-[[(4S,4aR,6aR,6bS,8aS,14aR,14bR)-8a-carboxy-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B20382.png)